molecular formula C13H14O3 B7872495 3-Furyl-(2-methoxy-5-methylphenyl)methanol

3-Furyl-(2-methoxy-5-methylphenyl)methanol

Cat. No.: B7872495
M. Wt: 218.25 g/mol
InChI Key: MRHKOAZDIHZKHP-UHFFFAOYSA-N
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Description

3-Furyl-(2-methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol This compound features a furan ring attached to a methoxy-methylphenyl group via a methanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furyl-(2-methoxy-5-methylphenyl)methanol typically involves the reaction of 3-furylmethanol with 2-methoxy-5-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 3-furylmethanol attacks the carbonyl carbon of the aldehyde, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Furyl-(2-methoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Furyl-(2-methoxy-5-methylphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(2-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Furyl-(2-methoxyphenyl)methanol
  • 3-Furyl-(2-methylphenyl)methanol
  • 3-Furyl-(2-hydroxy-5-methylphenyl)methanol

Uniqueness

3-Furyl-(2-methoxy-5-methylphenyl)methanol is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

furan-3-yl-(2-methoxy-5-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-3-4-12(15-2)11(7-9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHKOAZDIHZKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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